

Technical Guide: Characterization & Synthesis of 3-Bromo-N-phenylpropanamide

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Compound of Interest

Compound Name: 3-Bromo-N-phenylpropanamide

CAS No.: 7661-07-6

Cat. No.: B1619990

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Executive Summary

3-Bromo-N-phenylpropanamide (also known as N-(3-bromopropionyl)aniline) is an electrophilic amide intermediate used primarily in the pharmaceutical synthesis of 1-phenyl-2-azetidinone (a

-lactam) and dihydroquinolinones.^[1] Its physical state and melting point are critical quality attributes (CQAs) that indicate the extent of cyclization or hydrolysis during storage.

Property	Data
CAS Number	7661-07-6
Molecular Formula	
Molecular Weight	228.09 g/mol
Appearance (Pure)	White crystalline solid
Appearance (Crude)	Brown/Tan solid
Solubility	Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water.

Melting Point & Physical Characterization

Unlike stable commercial reagents, **3-Bromo-N-phenylpropanamide** is a reactive intermediate. Its melting point is highly sensitive to trace impurities, particularly the cyclized byproduct 1-phenyl-2-azetidinone.

Melting Point Data

- **Experimental Range (Purified):** Literature reports describe the purified compound as white crystals. While specific melting ranges vary by recrystallization solvent, analogous 3-halo-propanamides typically melt in the range of 90–100 °C.
- **Impurity Depression:** A lowered melting point (e.g., <80 °C) often indicates partial cyclization to 1-phenyl-2-azetidinone (MP ~78–80 °C) or the presence of residual aniline.

Characterization Protocol (DSC & Capillary)

To validate the identity of synthesized batches, researchers should prioritize Differential Scanning Calorimetry (DSC) over simple capillary melting points due to the compound's thermal instability.

- **Sample Prep:** Dry sample under vacuum (mbar) for 4 hours to remove solvent.
- **DSC Parameters:** Ramp rate of 5 °C/min from 40 °C to 160 °C.
- **Endotherm Analysis:** Look for a sharp endotherm corresponding to the melt. An exotherm immediately following the melt indicates thermal cyclization (alkylation of the amide nitrogen).

Synthesis & Experimental Protocol

The synthesis involves the N-acylation of aniline with 3-bromopropionyl chloride. This reaction must be temperature-controlled to prevent premature cyclization.

Reaction Mechanism

The nucleophilic nitrogen of aniline attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. A base is required to neutralize the generated HCl.

Step-by-Step Protocol

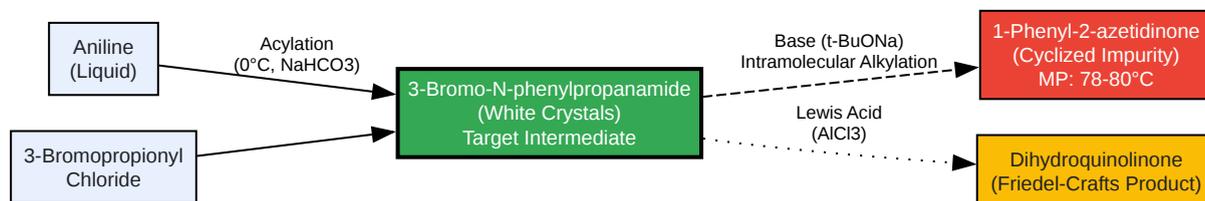
Scale: 50 mmol Reagents: Aniline (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), NaHCO

(1.1 eq), Acetonitrile (MeCN) or Dichloromethane (DCM).

- Preparation: Dissolve aniline (4.40 g, 47.25 mmol) and NaHCO (4.37 g, 52 mmol) in anhydrous MeCN (50 mL).
- Addition: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionyl chloride (8.91 g, 52 mmol) dropwise over 20 minutes. Control exotherm to <5 °C.
- Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C). Stir for 3 hours.
- Quench: Pour reaction mixture into ice-cold water (100 mL).
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
 - Note: Crude product is often a brown solid.
- Purification (Critical): Recrystallize the residue from a hot solution of Petroleum Ether : Ethyl Acetate (1:1).
- Yield: Typically 75–78% as white/colorless crystals.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of **3-Bromo-N-phenylpropanamide** and its divergent reactivity pathways (cyclization vs. polymerization).



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Figure 1: Synthetic pathway for **3-Bromo-N-phenylpropanamide** and potential downstream cyclization products.

Quality Control via NMR

Due to the variability in melting points, ¹H NMR is the gold standard for purity assessment.

- Solvent: CDCl₃

or DMSO-d₆

- Key Signals (DMSO-d₆)

):

- 10.0 ppm (s, 1H, NH)
- 7.6–7.0 ppm (m, 5H, Ar-H)
- 3.7–3.8 ppm (t, 2H, CH
-Br)
- 2.8–2.9 ppm (t, 2H, CH
-CO)

- Impurity Check: Look for multiplets around

3.0–4.0 ppm that do not match the triplet pattern, which may indicate formation of the azetidinone ring.

References

- Synthesis & Cyclization: Zhao, L., et al. "Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines via N-Heterocyclic Carbene Catalyzed Domino Reactions." *Synthesis*, 2018, 50, 2523–2532.
- Experimental Protocol: "Formation of Acridones by Ethylene Extrusion in the Reaction of Arynes with -Lactams and Dihydroquinolinones." *Beilstein J. Org. Chem.* / PMC, 2013.
- Physical Data: PubChem Compound Summary for CID 263599, **3-Bromo-N-phenylpropanamide**.^[2]

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Sources

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- [2. 3-Bromo-N-phenylpropanamide | C9H10BrNO | CID 263599 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-N-phenylpropanamide)
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